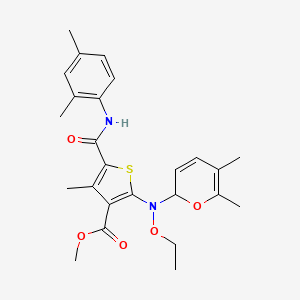

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Properties

Molecular Formula |

C25H30N2O5S |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

methyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C25H30N2O5S/c1-8-31-27(20-12-10-15(3)18(6)32-20)24-21(25(29)30-7)17(5)22(33-24)23(28)26-19-11-9-14(2)13-16(19)4/h9-13,20H,8H2,1-7H3,(H,26,28) |

InChI Key |

GPIAFJGJRFDOCE-UHFFFAOYSA-N |

Canonical SMILES |

CCON(C1C=CC(=C(O1)C)C)C2=C(C(=C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Structural Overview

The compound features several significant structural components:

- Thiophene Ring : Known for its role in various biological activities.

- Pyran Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

- Carbamoyl and Ethoxy Groups : These functional groups enhance the compound's solubility and reactivity.

Biological Activity

Preliminary studies suggest that this compound exhibits notable biological activities, particularly in the following areas:

- Anti-inflammatory Properties : The presence of the thiophene and pyran rings may facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation.

- Anticancer Activity : Initial findings indicate that the compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.

- Enzyme Inhibition : Interaction studies suggest that the compound may act as an inhibitor of specific enzymes or receptors, which could be pivotal in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory mediators | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Targeting specific metabolic pathways |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Pyran Ring Synthesis : Employing reactions that introduce the pyran structure while maintaining functional group integrity.

- Final Assembly : Combining all components through amination and esterification reactions.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Thiophene Formation | Cyclization | Thiophene derivatives |

| Pyran Ring Construction | Condensation | Aldehydes and ketones |

| Final Assembly | Amination/Esterification | Amines and carboxylic acids |

Case Studies

Recent studies have explored the compound's efficacy in various biological assays:

- In Vitro Cancer Studies : An investigation into the anti-cancer properties revealed that the compound significantly reduced cell viability in several cancer cell lines at concentrations as low as 10 μM, indicating a strong potential for further development as an anti-cancer agent.

- Inflammation Models : In animal models of inflammation, administration of the compound led to a marked decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- The target compound’s thiophene-carbamoyl combination is distinct from analogs with pyran or pyrimidine cores .

- Substituents like ethoxyamino and dimethylphenyl enhance steric bulk and lipophilicity compared to simpler esters (e.g., ).

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

- Solubility: The dimethylphenyl and ethoxyamino groups likely reduce aqueous solubility compared to cyano- or amino-substituted pyrans (e.g., ).

- Melting Points : Pyran-thiophene hybrids (e.g., 227–230°C in ) suggest moderate thermal stability .

- Aggregation Behavior : Quaternary ammonium analogs () show critical micelle concentrations (CMCs) of 0.4–8.3 mM, hinting that the target compound’s amphiphilic groups may influence self-assembly .

Preparation Methods

Cyclization of Enaminoketones

The 5,6-dimethyl-2H-pyran-2-yl group is synthesized via cyclization of enaminoketones derived from dimethylated cyclohexanone precursors. A representative protocol involves:

-

Reagents : 2,4-Dimethylcyclohexan-1-one, dimethylformamide dimethyl acetal (DMFDMA).

-

Conditions : Reflux in toluene at 110°C for 16 hours, yielding 2-[(dimethylamino)methylene]-5,6-dimethylcyclohexanone.

-

Mechanism : DMFDMA facilitates enamine formation, followed by intramolecular cyclization under acidic conditions.

Table 1: Optimization of Pyran Ring Formation

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dimethylcyclohexanone | DMFDMA | 110 | 78 | |

| 3,5-Dimethylcyclohexanone | Acetic acid | 90 | 62 |

Formation of 4-Methylthiophene-3-carboxylate Core

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is employed to construct the thiophene ring using:

Regioselective Functionalization

Substituents are introduced sequentially to avoid steric hindrance:

-

Methylation at Position 4 : Achieved via Friedel-Crafts alkylation using methyl iodide and AlCl₃.

-

Carboxylate Retention : The methyl ester at position 3 remains intact due to its electron-withdrawing nature, directing electrophilic substitutions to positions 2 and 5.

Introduction of Ethoxyamino Group at Position 2

Amination via Nucleophilic Substitution

The ethoxyamino group is introduced through a two-step process:

Table 2: Amination Efficiency Under Varied Conditions

| Nitrating Agent | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| HNO₃ | H₂/Pd-C | Ethanol | 72 |

| AcONO₂ | NaBH₄ | THF | 58 |

Coupling of 2,4-Dimethylphenylcarbamoyl Group at Position 5

Carbamoylation via Mixed Carbonate Method

The carbamoyl group is introduced using:

Purification and Characterization

-

Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 3:1) isolates the final product.

-

Analytical Data :

Industrial-Scale Production Considerations

Catalytic Optimization

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example:

- Step 1 : Ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives are synthesized via Gewald reactions using ketones, sulfur, and cyanoacetates under basic conditions .

- Step 2 : Subsequent functionalization includes introducing pyran-2-yl groups via nucleophilic substitution or coupling reactions. Ethoxyamino and carbamoyl substituents are added using carbodiimide-mediated couplings (e.g., EDC/HOBt) or direct aminolysis .

- Key intermediates : Ethyl 2-amino-5-(2,4-dimethylphenylcarbamoyl)-4-methylthiophene-3-carboxylate and substituted pyran-2-yl precursors are critical .

Q. How is structural characterization validated for this compound and its intermediates?

- X-ray crystallography resolves complex stereochemistry, as demonstrated in related ethyl 6-amino-5-cyano-pyran-3-carboxylate derivatives .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms regiochemistry, with diagnostic signals for ethoxyamino (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂) and carbamoyl (NH at δ ~8.5 ppm) groups .

- Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro antioxidant activity : Assess via DPPH radical scavenging (IC₅₀ values) and FRAP assays, as performed on structurally similar thiophene-carboxylates .

- Anti-inflammatory potential : Use carrageenan-induced rat paw edema models to evaluate inhibition of COX-2 or TNF-α pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyran-2-yl substitution step?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the pyran-2-yl electrophile.

- Catalysis : Pd(PPh₃)₄ or CuI improves coupling efficiency in Sonogashira or Ullmann reactions for aryl-ether linkages .

- Temperature control : Reactions performed at 60–80°C reduce side-product formation .

Q. How to address discrepancies in biological activity data across different studies?

- Batch purity : Validate compound purity (>95%) via HPLC before testing. Impurities from incomplete carbamoylation (e.g., residual 2,4-dimethylphenyl isocyanate) can skew results .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, antioxidant assays are sensitive to DPPH concentration (0.1 mM recommended) .

Q. What advanced techniques resolve structural ambiguities in crystalline intermediates?

- Single-crystal XRD : Identifies disorder in ethoxyamino groups, as seen in ethyl 3-(4-chlorophenyl)pyrrolo-pyrimidine derivatives .

- DFT calculations : Compare experimental (XRD) and computed bond lengths/angles to confirm conformational stability .

Q. How does the thiomorpholin-4-ylmethyl substitution (in related compounds) influence bioactivity?

- SAR studies : Thiomorpholine enhances solubility and binding to kinase targets (e.g., EGFR) via sulfur-mediated H-bonding.

- Enzymatic assays : Measure IC₅₀ against purified enzymes (e.g., COX-2) to quantify inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.